Ligustrazine hydrochloride

Description

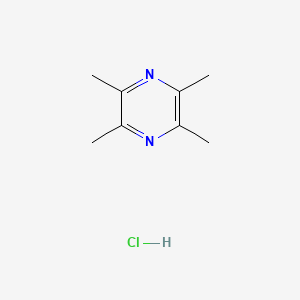

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,5,6-tetramethylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKFOGXUTRDQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1124-11-4 (Parent) | |

| Record name | Pyrazine, tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20997867 | |

| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76494-51-4, 126400-81-5 | |

| Record name | Ligustrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76494-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligustrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGUSTRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ligustrazine Hydrochloride: A Technical Guide to its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ligustrazine, or tetramethylpyrazine (TMP), is a primary bioactive alkaloid extracted from the traditional Chinese herb Ligusticum chuanxiong Hort. Its hydrochloride salt, ligustrazine hydrochloride, has been extensively studied for its therapeutic potential in a variety of conditions, most notably cerebrovascular diseases. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its neuroprotective effects at the cellular and molecular levels. The document synthesizes current preclinical evidence, focusing on its anti-apoptotic, anti-inflammatory, and antioxidant properties, as well as its influence on neurotransmitter systems and ion channel activity. Detailed signaling pathways, quantitative data summaries, and experimental protocols are presented to support further research and drug development efforts in the field of neuroprotection.

Core Neuroprotective Mechanisms of Action

This compound's neuroprotective effects are multifaceted, stemming from its ability to modulate several key pathological processes in neurons. These core mechanisms include the inhibition of apoptosis, mitigation of oxidative stress, suppression of inflammatory responses, and regulation of neuronal excitability through effects on ion channels and neurotransmitters.

Inhibition of Neuronal Apoptosis

A significant body of evidence points to the potent anti-apoptotic activity of ligustrazine in neuronal cells. It primarily achieves this by modulating the intrinsic mitochondrial pathway of apoptosis.

-

Regulation of the Bcl-2 Family: Ligustrazine has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1] This action shifts the Bax/Bcl-2 ratio in favor of cell survival, thereby stabilizing the mitochondrial membrane and preventing the release of pro-apoptotic factors like cytochrome c.[2][3]

-

Inhibition of Caspase Activation: By preventing the release of cytochrome c from the mitochondria, ligustrazine subsequently inhibits the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][4][5] Studies have demonstrated that treatment with ligustrazine significantly reduces the expression of cleaved caspase-3 in neuronal cells subjected to injury.[1][6]

The signaling pathway for ligustrazine's anti-apoptotic action is visualized below.

Caption: Anti-apoptotic signaling pathway of this compound.

Mitigation of Oxidative Stress

This compound is a potent antioxidant, protecting neurons from damage induced by reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5]

-

Scavenging Free Radicals: It directly reduces the concentration of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[4][5]

-

Enhancing Endogenous Antioxidant Systems: Ligustrazine upregulates the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[4][7][8][9]

-

NRF2 Pathway Activation: A crucial mechanism for its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[7][8] Ligustrazine promotes the translocation of NRF2 from the cytoplasm to the nucleus, where it binds to antioxidant response elements (AREs) and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for GPX4 and SLC7A11, which in turn inhibits ferroptosis.[7][8]

The NRF2-mediated antioxidant pathway is illustrated below.

Caption: NRF2-mediated antioxidant action of this compound.

Attenuation of Neuroinflammation

Ligustrazine exhibits significant anti-inflammatory properties within the central nervous system. It achieves this by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

-

Reduction of Pro-inflammatory Cytokines: It significantly decreases the levels of inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][8][10]

-

Inhibition of Inflammatory Pathways: Ligustrazine has been shown to inhibit the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical pathway in the inflammatory response.[6] It also inhibits the JAK/STAT signaling pathway.[4][5] By blocking these pathways, it prevents the transcription of genes encoding pro-inflammatory molecules.

Regulation of Ion Channels and Neurotransmitters

Ligustrazine also plays a role in modulating neuronal excitability and nociception.

-

Ion Channel Inhibition: Studies have shown that ligustrazine can inhibit high voltage-gated Ca2+ channels and tetrodotoxin (B1210768) (TTX)-resistant Na+ channels in primary sensory neurons.[11] It also significantly attenuates currents mediated by acid-sensing ion channels (ASICs), which are involved in ischemic pain.[12][13] This suggests a mechanism for its analgesic effects.

-

Neurotransmitter Expression: In models of migraine, ligustrazine inhibits the overexpression of pain-related molecules including the P2X3 receptor, Transient Receptor Potential Vanilloid 1 (TRPV1), c-fos, and Extracellular signal-regulated kinase (ERK).[14][15][16] This indicates that it can modulate the expression of neurotransmitters involved in pain signaling in the trigeminal nervous system.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.

Table 1: Effects on Markers of Apoptosis

| Parameter | Model System | Ligustrazine Conc./Dose | Observed Effect | Reference |

| Bax Protein | STR Cells | 2 µM | Significant Increase | [1][6] |

| Bcl-2 Protein | STR Cells | 2 µM | Significant Decrease | [1][6] |

| Cleaved Caspase-3 | STR Cells | 2 µM | Significant Increase | [1][6] |

| Caspase-3 | Animal models of cerebral ischemia | N/A | SMD = -5.21 (95% CI -7.47 to -2.94) | [4][5] |

| Apoptosis Rate | STR Cells | ≥ 0.5 µM | Significant Increase (P<0.001) | [1][6] |

Table 2: Effects on Markers of Oxidative Stress

| Parameter | Model System | Ligustrazine Conc./Dose | Observed Effect | Reference |

| SOD | Animal models of cerebral ischemia | N/A | SMD = 4.60 (95% CI 2.10 to 7.10) | [4] |

| NOS | Animal models of cerebral ischemia | N/A | SMD = -1.52 (95% CI -2.98 to -0.06) | [4] |

| MDA | Animal models of cerebral ischemia | N/A | SMD = -5.31 (95% CI -8.48 to -2.14) | [4] |

| NO | Animal models of cerebral ischemia | N/A | SMD = -5.33 (95% CI -8.82 to -1.84) | [4] |

| GSH | HACE rat model | 50-100 mg/kg | Significant Increase | [7][8] |

Table 3: Effects on Inflammatory Cytokines

| Parameter | Model System | Ligustrazine Conc./Dose | Observed Effect | Reference |

| TNF-α | Animal models of cerebral ischemia | N/A | SMD = -7.53 (95% CI -11.34 to -3.72) | [4][5] |

| IL-1β | Animal models of cerebral ischemia | N/A | SMD = -2.65 (95% CI -3.87 to -1.44) | [4] |

| IL-6 | Animal models of cerebral ischemia | N/A | SMD = -5.55 (95% CI -9.32 to -1.78) | [4] |

Standardized Mean Difference (SMD) and 95% Confidence Interval (CI) are derived from meta-analyses of multiple preclinical studies.

Key Experimental Protocols

This section provides an overview of common methodologies used to investigate the neuronal effects of this compound.

Animal Models

-

Middle Cerebral Artery Occlusion (MCAO) for Cerebral Ischemia:

-

Species: Adult Sprague-Dawley or Wistar rats (250-300g).

-

Procedure: An intraluminal filament is inserted via the external carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a set period (e.g., 2 hours).

-

Ligustrazine Administration: this compound is typically administered intraperitoneally (i.p.) or intravenously (i.v.). A common dosage is 80 mg/kg/day, starting shortly after MCAO.[17]

-

Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., via TTC staining), and subsequent biochemical and histological analyses of brain tissue.[4][5][17]

-

-

Nitroglycerin (NTG)-Induced Migraine Model:

-

Species: Adult Wistar rats (200-250g).

-

Procedure: Rats are subcutaneously injected with nitroglycerin (e.g., 15 mg/kg) to induce migraine-like symptoms.

-

Ligustrazine Administration: Intravenous injection of this compound (e.g., 40 mg in 16 mL/kg/day) for a period of 7 consecutive days prior to NTG administration.[15]

-

Outcome Measures: Behavioral analysis (e.g., head scratching), and molecular analysis (qRT-PCR, Western blot) of the trigeminal ganglion.[14][15]

-

The general workflow for preclinical animal studies is depicted below.

Caption: General experimental workflow for in vivo studies.

Cell-Based Assays

-

Oxygen-Glucose Deprivation (OGD) Model:

-

Cell Line: PC12 cells (pheochromocytoma of the rat adrenal medulla).

-

Procedure: Cells are incubated in a glucose-free medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 6 hours) to mimic ischemic conditions.

-

Ligustrazine Treatment: Cells are pre-treated with varying concentrations of ligustrazine (e.g., 50-100 ng/mL) for 24 hours prior to OGD.[9][18]

-

Outcome Measures: Cell viability assays (e.g., MTT), measurement of apoptosis markers, and analysis of oxidative stress indicators (NO, SOD).[9][18]

-

Molecular Biology Techniques

-

Western Blot Analysis:

-

Protein Extraction: Brain tissues or cultured cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-ERK, anti-NRF2). After washing, membranes are incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry, with β-actin or GAPDH used as a loading control.[1][15]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction & cDNA Synthesis: Total RNA is extracted from tissues or cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

Amplification: qRT-PCR is performed using a SYBR Green master mix with specific primers for target genes (e.g., P2X3, TRPV1, c-fos, ERK).[14][15]

-

Quantification: Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[14][15]

-

Conclusion and Future Directions

This compound demonstrates robust neuroprotective activity through a combination of anti-apoptotic, antioxidant, and anti-inflammatory mechanisms. Its ability to modulate specific signaling pathways, such as the NRF2 and TLR4/NF-κB pathways, and to influence ion channel function, underscores its potential as a therapeutic agent for a range of neurological disorders, including ischemic stroke and neuropathic pain.

For drug development professionals, the multifaceted nature of ligustrazine presents a compelling case for its further investigation. Future research should focus on:

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Optimizing delivery systems to enhance its bioavailability in the CNS.[19]

-

Clinical Trials: Translating the extensive preclinical data into well-designed clinical trials to ascertain its efficacy and safety in human populations.

-

Target Identification: Utilizing proteomic and genomic approaches to identify novel neuronal targets and further elucidate its complex mechanism of action.

This guide provides a comprehensive foundation for understanding the core neuroprotective actions of this compound, serving as a valuable resource for the scientific and drug development communities.

References

- 1. researchgate.net [researchgate.net]

- 2. Ligustrazine suppresses neuron apoptosis via the Bax/Bcl-2 and caspase-3 pathway in PC12 cells and in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Ligustrazine Suppresses Neuron Apoptosis via the [research.amanote.com]

- 4. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]

- 6. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. Ligustrazine ameliorates lipopolysaccharide-induced neurocognitive impairment by activating autophagy via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. Inhibition of acid sensing ion channel by ligustrazine on angina model in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of acid sensing ion channel by ligustrazine on angina model in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of ligustrazine on the expression of neurotransmitters in the trigeminal ganglion of a rat migraine model - Li - Annals of Translational Medicine [atm.amegroups.org]

- 15. Effects of ligustrazine on the expression of neurotransmitters in the trigeminal ganglion of a rat migraine model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.amegroups.cn [cdn.amegroups.cn]

- 17. [Effects of ligustrazine on hippocampal dentate gyrus cell proliferation after focal cerebral ischemia in adult rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academicjournals.org [academicjournals.org]

- 19. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]

Ligustrazine Hydrochloride: A Technical Guide to its Core Signaling Pathways in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. Ligustrazine hydrochloride (LH), also known as tetramethylpyrazine (TMP), is a primary bioactive compound extracted from the traditional medicinal herb Ligusticum wallichii (Chuanxiong). Emerging evidence highlights its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the context of neuroinflammation. We will dissect its mechanisms of action, focusing on the NF-κB, Nrf2, and PI3K/AKT/mTOR pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of these complex molecular interactions.

Introduction to Neuroinflammation and this compound

Neuroinflammation is the innate immune response of the central nervous system (CNS) to harmful stimuli, such as pathogens, trauma, or protein aggregates[1]. While acute inflammation is a protective mechanism, chronic activation of microglia and astrocytes leads to a sustained release of cytotoxic molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), reactive oxygen species (ROS), and nitric oxide (NO), contributing to neuronal damage and cognitive decline[2][3]. Key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) are central to orchestrating this inflammatory cascade[4].

This compound (LH) has been extensively studied for its therapeutic potential in various CNS disorders, including ischemic stroke, Alzheimer's disease, and neuropathic pain[5][6]. Its neuroprotective effects are largely attributed to its ability to mitigate inflammatory responses, reduce oxidative stress, and protect the integrity of the blood-brain barrier (BBB)[5][6][7]. This guide will focus on the molecular mechanisms underpinning these effects.

Core Signaling Pathways Modulated by this compound

LH exerts its anti-neuroinflammatory effects by modulating several key intracellular signaling cascades. The most well-documented of these are the NF-κB, Nrf2, and PI3K/AKT/mTOR pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/NF-κB pathway is a cornerstone of the innate immune response. In the CNS, stimuli like lipopolysaccharide (LPS) activate TLR4 on microglia, triggering a downstream cascade that culminates in the activation of NF-κB[4][8]. Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines and enzymes[9].

Ligustrazine has been shown to be a potent inhibitor of this pathway. It can suppress the activation of TLR4 and subsequently inhibit the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm[8][10]. This prevents NF-κB translocation and reduces the expression of its target inflammatory genes[6][11]. Some studies also suggest that LH's inhibitory effect on NF-κB is mediated by the activation of SIRT1, a deacetylase that can suppress NF-κB signaling[11].

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ligustrazine reduces blood-brain barrier permeability in a rat model of focal cerebral ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-kB Inhibitors Curb Microglia and Neuroinflammation [rndsystems.com]

- 10. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SIRT1 activation by Ligustrazine ameliorates migraine via the paracrine interaction of microglia and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endophytic Origin and Isolation of Ligustrazine from Ligusticum chuanxiong: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin and isolation of ligustrazine (also known as tetramethylpyrazine), a key bioactive alkaloid associated with the traditional Chinese medicinal herb Ligusticum chuanxiong. We delve into the botanical origins and historical medicinal use of the plant, followed by a detailed exploration of the modern understanding of ligustrazine's biogenesis, which is now largely attributed to endophytic bacteria residing within the plant's rhizome. This guide presents detailed experimental protocols for the extraction, isolation, and purification of ligustrazine, with a focus on methods such as solvent extraction and high-speed counter-current chromatography. Quantitative data on the yield and purity of ligustrazine from various methods are summarized in comparative tables. Furthermore, we provide visualizations of the experimental workflow and the proposed biosynthetic pathway of ligustrazine through the symbiotic relationship between Ligusticum chuanxiong and its endophytic bacteria.

Introduction: Ligusticum chuanxiong and the Discovery of Ligustrazine

Ligusticum chuanxiong, a perennial plant belonging to the Umbelliferae family, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1] The dried rhizome of the plant, known as "Chuanxiong," is traditionally used to treat a variety of ailments, particularly those related to blood circulation, such as headaches, menstrual disorders, and cardiovascular issues.[2] The therapeutic effects of Ligusticum chuanxiong are attributed to its complex chemical composition, which includes essential oils, phenolic acids, phthalide (B148349) lactones, and most notably, alkaloids.[2]

Among these alkaloids, ligustrazine (2,3,5,6-tetramethylpyrazine) has been identified as a principal bioactive component.[1] Its isolation and subsequent pharmacological studies have revealed a wide range of activities, including anti-inflammatory, antioxidant, neuroprotective, and cardiovascular protective effects.[1] This has positioned ligustrazine as a compound of significant interest for modern drug development.

The Origin of Ligustrazine: A Symbiotic Relationship

Initially, ligustrazine was believed to be a secondary metabolite produced directly by Ligusticum chuanxiong. However, recent research has compellingly shifted this paradigm. Evidence now strongly suggests that ligustrazine is not synthesized by the plant itself but by endophytic bacteria, particularly Bacillus subtilis, that live within the rhizome of the plant.[3] These bacteria metabolize substrates provided by the host plant to produce ligustrazine.

Proposed Biosynthetic Pathway

The proposed pathway for ligustrazine biosynthesis involves a symbiotic interaction between Ligusticum chuanxiong and its endophytic Bacillus subtilis. The plant provides essential nutrients, likely sugars, which the bacteria utilize in their metabolic processes. The key steps are believed to be:

-

Metabolism of Plant-Derived Substrates: Bacillus subtilis metabolizes sugars from the Ligusticum chuanxiong rhizome.

-

Production of Acetoin (B143602): Through its metabolic pathways, the bacterium produces acetoin (3-hydroxy-2-butanone), a key precursor to ligustrazine.[4][5]

-

Non-Enzymatic Condensation: In the presence of ammonia, two molecules of acetoin are thought to undergo a non-enzymatic condensation reaction to form the stable aromatic ring structure of tetramethylpyrazine (ligustrazine).[5]

This endophytic origin has significant implications for the production and quality control of ligustrazine, highlighting the importance of the plant's microbiome.

Isolation and Purification of Ligustrazine

Several methods have been developed for the extraction and purification of ligustrazine from the rhizome of Ligusticum chuanxiong. The choice of method depends on factors such as desired purity, yield, scalability, and available equipment.

Data Presentation: Comparison of Isolation Methods

The following table summarizes quantitative data from various isolation and analytical methods for ligustrazine from Ligusticum chuanxiong.

| Method | Starting Material | Ligustrazine Content/Yield | Purity | Reference |

| Methanol Extraction & HPLC Analysis | Dried Rhizome | 0.22 to 1.06 mg/g | N/A (Analytical) | [6] |

| Ethanol (B145695) Extraction (Sonication) | Dried Roots | 4.2% in crude extract | N/A (Crude Extract) | [7] |

| High-Speed Counter-Current Chromatography | 300 mg of crude extract | 11.5 mg | 96.8% | [7] |

| Steam Distillation | Dried Rhizome | 0.8% (v/w) of volatile oil | N/A | [8] |

Experimental Protocols

This protocol describes a general method for obtaining a crude extract of ligustrazine using solvent extraction, which can then be used for further purification.

Materials and Equipment:

-

Dried and powdered rhizome of Ligusticum chuanxiong

-

Ethanol (95%) or Methanol

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper and funnel

-

Beakers and flasks

Procedure:

-

Maceration: Weigh 100 g of powdered Ligusticum chuanxiong rhizome and place it in a 1 L flask. Add 500 mL of 95% ethanol.

-

Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant material. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the plant residue with another 500 mL of 95% ethanol to maximize the yield.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 50°C until the solvent is completely removed.

-

Crude Extract: The resulting residue is the crude extract containing ligustrazine.

This protocol provides a detailed method for the purification of ligustrazine from a crude extract using HSCCC.[7]

Materials and Equipment:

-

Crude extract of Ligusticum chuanxiong

-

HSCCC instrument

-

HPLC system for analysis

-

Solvents: n-hexane, ethyl acetate, ethanol, and deionized water

-

Separatory funnel

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane, ethyl acetate, ethanol, and water in a volume ratio of 5:5:3:7. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

HSCCC Instrument Preparation: Fill the HSCCC column entirely with the stationary phase (upper phase).

-

Sample Loading: Dissolve a known amount of the crude extract (e.g., 300 mg) in a small volume of the mobile phase (lower phase) and inject it into the HSCCC system.

-

Chromatographic Separation: Rotate the column at a set speed (e.g., 800 rpm) and pump the mobile phase through the column at a specific flow rate (e.g., 1.5 mL/min).

-

Fraction Collection: Collect the eluent in fractions using a fraction collector.

-

Analysis: Analyze the collected fractions using HPLC to identify those containing pure ligustrazine.

-

Purification: Combine the pure fractions and evaporate the solvent to obtain purified ligustrazine.

Conclusion

The understanding of the origin of ligustrazine has evolved from being considered a direct plant metabolite to a product of a fascinating plant-endophyte symbiosis. This knowledge opens new avenues for the biotechnological production of ligustrazine, potentially offering a more sustainable and controlled supply chain. The isolation and purification of ligustrazine from Ligusticum chuanxiong can be achieved through various methods, with high-speed counter-current chromatography offering an efficient means to obtain high-purity compounds for research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this pharmacologically significant natural product. Further research into the intricate interactions between Ligusticum chuanxiong and its endophytic microbiome may unlock even more efficient and sustainable ways to harness the therapeutic potential of ligustrazine.

References

- 1. imrpress.com [imrpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Analysis of Chuanxiong Rhizoma substrate on production of ligustrazine in endophytic Bacillus subtilis by ultra high performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Preparative isolation and purification of chuanxiongzine from the medicinal plant Ligusticum chuanxiong by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Ligustrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrazine, chemically known as tetramethylpyrazine, is a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum chuanxiong Hort.[1] Its hydrochloride salt, Ligustrazine hydrochloride, is a water-soluble form that is widely used in pharmaceutical research and clinical applications for its various pharmacological effects, including vasodilation, anti-platelet aggregation, anti-inflammatory, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound and the methodologies employed in its structure elucidation.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4] It is the hydrochloride salt of tetramethylpyrazine, a symmetrically substituted pyrazine (B50134) derivative. The addition of hydrochloric acid to the basic nitrogen atoms of the pyrazine ring enhances its solubility in polar solvents. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Name | 2,3,5,6-tetramethylpyrazine hydrochloride | [1] |

| Synonyms | Tetramethylpyrazine HCl, Chuanxiongzine hydrochloride | [5] |

| CAS Number | 76494-51-4 | [1][5] |

| Molecular Formula | C₈H₁₂N₂·HCl | [5][6] |

| Molecular Weight | 172.66 g/mol | [5][7][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 84-86 °C (for free base) | [8] |

| Boiling Point | 190 °C (for free base) | [9] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO.[1] Specific solubilities include: ≥17.3 mg/mL in DMSO[10], 34 mg/mL in DMSO[5], and ≥2.5 mg/mL in a formulation of DMSO, PEG300, Tween-80, and saline.[11] | [1][2][5][10][11] |

Structure and Synthesis

The core structure of Ligustrazine is a tetramethyl-substituted pyrazine ring. The hydrochloride salt is formed by the protonation of one or both of the nitrogen atoms in the pyrazine ring by hydrochloric acid.

Synthesis of Ligustrazine

Several synthetic routes to tetramethylpyrazine have been reported. One common laboratory and industrial method involves the condensation of 3-hydroxy-2-butanone (acetoin) with an ammonia (B1221849) source, followed by oxidation.

A general synthetic scheme is as follows:

Another reported method involves the reaction of diacetyl with ammonia. The resulting dihydropyrazine (B8608421) intermediate is then oxidized to yield tetramethylpyrazine.

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: Due to the symmetry of the tetramethylpyrazine molecule, a single resonance is expected for the twelve equivalent protons of the four methyl groups. In the hydrochloride salt, protonation of the nitrogen atoms will cause a downfield shift of this peak compared to the free base.

¹³C NMR: Similarly, the ¹³C NMR spectrum of the free base shows two signals corresponding to the four equivalent methyl carbons and the four equivalent pyrazine ring carbons.[12] Upon protonation to form the hydrochloride salt, these signals are expected to shift downfield.

| Nucleus | Free Base (Tetramethylpyrazine) Chemical Shift (ppm) | Expected Shift for Hydrochloride Salt |

| ¹³C (Methyl) | ~21.3 | Downfield shift |

| ¹³C (Ring) | ~148.2 | Downfield shift |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For Ligustrazine (tetramethylpyrazine), the electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight.[13]

Common fragments observed in the mass spectrum of tetramethylpyrazine include ions resulting from the loss of a methyl group (m/z 121) and further fragmentation of the pyrazine ring.

While a detailed fragmentation pattern for the hydrochloride salt is not widely published, under typical ESI-MS conditions, the protonated molecule [M+H]⁺ at m/z 137 would be the expected base peak.

X-ray Crystallography

Single-crystal X-ray diffraction (SXRD) provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While the crystal structure of several cocrystals of tetramethylpyrazine has been determined, a publicly available Crystallographic Information File (CIF) for this compound was not found in the Cambridge Structural Database (CSD) at the time of this writing.[4] The analysis of cocrystals reveals that the pyrazine nitrogen atoms readily participate in hydrogen bonding.[4]

Experimental Protocols

Synthesis of Tetramethylpyrazine from 3-Hydroxy-2-butanone and Ammonium Acetate

This protocol is a generalized procedure based on reported methods.[6][14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-hydroxy-2-butanone and ammonium acetate in absolute ethanol.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere with stirring for 5-8 hours.

-

Oxidation: Cool the reaction mixture to room temperature and stir in the presence of air or an oxidizing agent to facilitate the aromatization of the dihydropyrazine intermediate to tetramethylpyrazine.

-

Workup and Purification: Remove any solid byproducts by filtration. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

-

Salt Formation: To prepare the hydrochloride salt, dissolve the purified tetramethylpyrazine in a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid. The this compound will precipitate and can be collected by filtration and dried.[14]

HPLC Analysis of this compound

The following is a representative HPLC method for the analysis of this compound.[15]

-

Instrumentation: Waters e2695 HPLC system or equivalent.

-

Column: Venusil XBP C18, 4.6 x 250 mm.[15]

-

Mobile Phase: A mixture of 0.1% phosphoric acid, methanol, and acetonitrile (B52724) (60:35:5, v/v/v).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV at 295 nm.[15]

-

Injection Volume: 10 µL.[15]

-

Column Temperature: 25 °C.[15]

Signaling Pathways and Mechanism of Action

Ligustrazine has been shown to exert its pharmacological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for drug development professionals.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Ligustrazine has been reported to interact with this pathway, which is often dysregulated in diseases such as cancer.

JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a key role in the immune response, inflammation, and cell proliferation. Ligustrazine has been shown to inhibit the JAK-STAT signal transduction.[3]

TLR4/NLRP3 Inflammasome Pathway

The Toll-like receptor 4 (TLR4) and NOD-like receptor protein 3 (NLRP3) inflammasome pathway is a component of the innate immune system that is activated in response to cellular danger signals, leading to inflammation. Ligustrazine has been found to modulate this pathway, suggesting its anti-inflammatory effects.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN100556895C - The preparation method of Ligustrazine - Google Patents [patents.google.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Tetramethylpyrazine - Wikipedia [en.wikipedia.org]

- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Pyrazine, tetramethyl- [webbook.nist.gov]

- 14. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Targets of Ligustrazine Hydrochloride in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrazine, or tetramethylpyrazine (TMP), is a primary bioactive compound isolated from the traditional Chinese medicine Ligusticum chuanxiong Hort.[1][2]. It has been extensively studied for its therapeutic potential in a variety of cardiovascular diseases, including atherosclerosis, myocardial infarction, and pulmonary hypertension.[2][3][4]. This technical guide provides a comprehensive overview of the molecular targets of ligustrazine hydrochloride in various cardiovascular disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Myocardial Ischemia/Reperfusion (I/R) Injury

Myocardial I/R injury is a critical concern in the treatment of myocardial infarction, where the restoration of blood flow can paradoxically lead to further tissue damage.[5]. Ligustrazine has demonstrated significant cardioprotective effects in this context by targeting oxidative stress, inflammation, and apoptosis.[1][5].

Core Target: PI3K/Akt Signaling Pathway

A central mechanism of ligustrazine's cardioprotective action is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1]. This pathway is a key regulator of cell survival and function.[6].

| Parameter | Disease Model | Ligustrazine Treatment | Control Group | Ligustrazine Group | % Change | Reference |

| Myocardial Infarct Size | Coronary Microembolization (CME) in rats | N/A | 9.17 ± 2.79% | 5.01 ± 1.26% | -45.4% | [1] |

| Cardiomyocyte Apoptotic Index | CME in rats | N/A | 8.04 ± 1.57% | 3.38 ± 0.63% | -58.0% | [1] |

| Serum cTnI | CME in rats | N/A | Increased | Decreased | N/A | [1] |

| Serum IL-1β | CME in rats | N/A | Increased | Decreased | N/A | [1] |

| Serum TNF-α | CME in rats | N/A | Increased | Decreased | N/A | [1] |

| Serum MDA | CME in rats | N/A | Increased | Decreased | N/A | [1] |

| Serum SOD Activity | CME in rats | N/A | Decreased | Increased | N/A | [1] |

| Serum NO Level | CME in rats | N/A | Decreased | Increased | N/A | [1] |

| p-Akt/Akt Ratio | CME in rats | N/A | Decreased | Increased | N/A | [1] |

| p-eNOS/eNOS Ratio | CME in rats | N/A | Decreased | Increased | N/A | [1] |

Coronary Microembolization (CME) Rat Model: Forty Sprague-Dawley rats were randomly divided into four groups: sham, CME, ligustrazine, and ligustrazine + LY294002 (a PI3K inhibitor).[1]. The CME model was induced by injecting microspheres into the left ventricle. The ligustrazine group received an intraperitoneal injection of ligustrazine. Cardiac function, serum biomarkers, myocardial apoptosis, and protein expression were assessed.[1]. Western blotting was used to detect proteins in the PI3K/Akt pathway.[1].

Caption: Ligustrazine activates the PI3K/Akt pathway, leading to myocardial protection.

Atherosclerosis and Endothelial Dysfunction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries.[7]. Endothelial dysfunction is an early step in this process.[8]. Ligustrazine has shown promise in mitigating atherosclerosis by improving lipid profiles, reducing oxidative stress, and protecting endothelial cells.[3][7].

Core Targets: Oxidative Stress and Endothelial Integrity

Ligustrazine combats atherosclerosis by enhancing the antioxidant capacity and protecting the vascular endothelium from injury.[7].

| Parameter | Disease Model | Ligustrazine Treatment (Dose) | Control Group | Ligustrazine Group | % Change | Reference |

| Total Cholesterol | Atherosclerotic rats | 20 mg/kg | Increased | Decreased | -65.2% | [7] |

| Total Cholesterol | Atherosclerotic rats | 80 mg/kg | Increased | Decreased | -76.7% | [7] |

| Triglycerides | Atherosclerotic rats | 20 mg/kg | Increased | Decreased | -53.2% | [7] |

| Triglycerides | Atherosclerotic rats | 80 mg/kg | Increased | Decreased | -77.9% | [7] |

| LDL | Atherosclerotic rats | 20 mg/kg | Increased | Decreased | -71.2% | [7] |

| LDL | Atherosclerotic rats | 80 mg/kg | Increased | Decreased | -79.0% | [7] |

| Circulating Endothelial Cells | Atherosclerotic rats | 20 mg/kg | Increased | Decreased | -42.2% | [7] |

| Circulating Endothelial Cells | Atherosclerotic rats | 80 mg/kg | Increased | Decreased | -60.0% | [7] |

| NO Production | TNF-α stimulated HUVECs | 40 µg/ml | Decreased | Increased | N/A | [8] |

| ICAM-1 Expression | TNF-α stimulated HUVECs | 40 µg/ml | Increased | Decreased | N/A | [8] |

Atherosclerosis Rat Model: Rats were induced with atherosclerosis by a single injection of vitamin D3 followed by a 6-week atherogenic diet.[7]. Ligustrazine was administered daily by gavage at doses of 20 or 80 mg/kg.[7]. Blood parameters, aorta and liver histology, and gene expression were analyzed.[7].

In Vitro Endothelial Dysfunction Model: Human umbilical vein endothelial cells (HUVECs) were stimulated with TNF-α (5 ng/ml) to induce an inflammatory response and endothelial dysfunction.[8]. The cells were then treated with ligustrazine (40 µg/ml).[8]. Nitric oxide (NO) production and the expression of adhesion molecules like ICAM-1 were measured.[8].

Caption: Ligustrazine's multi-faceted approach to attenuating atherosclerosis.

Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerosis and restenosis.[9]. Ligustrazine has been shown to inhibit these processes, primarily by targeting growth factor-induced signaling pathways.[9].

Core Targets: ERK and p38 MAPK Pathways

Ligustrazine interferes with the signaling cascades initiated by growth factors like Platelet-Derived Growth Factor (PDGF), specifically the Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[9].

| Parameter | Disease Model | Ligustrazine Treatment | Control Group | Ligustrazine Group | Reference |

| VSMC Proliferation | PDGF-BB-induced VSMCs | N/A | Upregulated | Reversed | [9] |

| p-ERK Expression | PDGF-BB-induced VSMCs | N/A | Upregulated | Inhibited | [9] |

| p-p38 MAPK Expression | PDGF-BB-induced VSMCs | N/A | Upregulated | Inhibited | [9] |

| Cyclin D1/E Expression | PDGF-BB-induced VSMCs | N/A | Upregulated | Suppressed | [9] |

| CDK2/4 Expression | PDGF-BB-induced VSMCs | N/A | Upregulated | Suppressed | [9] |

In Vitro VSMC Proliferation Assay: Primary rat aortic VSMCs were stimulated with PDGF-BB to induce proliferation and migration.[9]. The cells were co-treated with ligustrazine. Cell proliferation was assessed using an MTT assay. The activation of signaling proteins (ERK, p38 MAPK) and the expression of cell cycle-related proteins (cyclins, CDKs) were determined by Western blotting.[9].

Caption: Ligustrazine inhibits VSMC proliferation by blocking ERK and p38 MAPK pathways.

Pulmonary Arterial Hypertension (PAH)

PAH is a severe condition characterized by elevated pressure in the pulmonary arteries, often involving excessive proliferation of pulmonary artery smooth muscle cells (PASMCs).[2][10]. Ligustrazine has shown therapeutic potential in PAH models.[10][11].

Core Target: PI3K/Akt Signaling in PASMCs

Similar to its role in cardiomyocytes, the PI3K/Akt pathway is a key target of ligustrazine in inhibiting the proliferation and inflammation of PASMCs.[10][11].

| Parameter | Disease Model | Ligustrazine Treatment (Dose) | Control Group | Ligustrazine Group | Reference |

| Right Ventricular Systolic Pressure | Monocrotaline (B1676716) (MCT)-induced PAH in rats | 40, 80, 160 mg/kg/day | Increased | Markedly Alleviated | [10] |

| Right Ventricular Hypertrophy | MCT-induced PAH in rats | 40, 80, 160 mg/kg/day | Increased | Markedly Alleviated | [10] |

| Pulmonary Vascular Remodeling | MCT-induced PAH in rats | 40, 80, 160 mg/kg/day | Increased | Markedly Alleviated | [10] |

| PI3K/Akt Phosphorylation | MCT-induced PAH in rats | 40, 80, 160 mg/kg/day | Increased | Decreased | [10] |

| PASMC Proliferation | PDGF-BB-induced PASMCs | N/A | Increased | Inhibited | [10] |

| Cell Cycle Arrest | PDGF-BB-induced PASMCs | N/A | G0/G1 to S phase progression | Arrested progression | [10] |

In Vivo PAH Rat Model: PAH was induced in rats by a single injection of monocrotaline (MCT).[10]. The rats were then treated with ligustrazine (40, 80, or 160 mg/kg/day) or sildenafil (B151) for four weeks.[10]. Hemodynamic changes, right ventricular hypertrophy, and protein expression were evaluated.[10].

In Vitro PASMC Proliferation Model: Primary rat PASMCs were stimulated with PDGF-BB to induce proliferation.[10]. The cells were then treated with ligustrazine to assess its effects on cell proliferation, inflammation, and cell cycle distribution.[10].

Caption: Ligustrazine alleviates PAH by inhibiting the PI3K/Akt pathway in PASMCs.

Conclusion

This compound demonstrates a multi-target therapeutic potential in the context of cardiovascular diseases. Its mechanisms of action converge on key pathological processes including oxidative stress, inflammation, apoptosis, and abnormal cell proliferation. The modulation of critical signaling pathways such as PI3K/Akt and MAPK underscores its role as a promising candidate for further drug development. The quantitative data and experimental models presented in this guide provide a solid foundation for future research aimed at elucidating the full therapeutic scope of this compound.

References

- 1. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligustrazine alleviates pulmonary arterial hypertension in rats by promoting the formation of myocardin transcription complex in the nucleus of pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ligustrazine improves atherosclerosis in rat via attenuation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of ligustrazine on TNF-α-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Ligustrazine Suppresses Platelet-Derived Growth Factor-BB-Induced Pulmonary Artery Smooth Muscle Cell Proliferation and Inflammation by Regulating the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. worldscientific.com [worldscientific.com]

In Silico Docking of Ligustrazine Hydrochloride: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico molecular docking studies of Ligustrazine hydrochloride (LH), a bioactive compound isolated from the rhizome of Ligusticum chuanxiong. This document summarizes the key target proteins, quantitative binding data, and detailed experimental protocols where available in the scientific literature. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to offer a deeper understanding of the compound's potential mechanisms of action.

Quantitative Data Summary

Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets. The binding energy is a key metric used to estimate the strength of the interaction between a ligand and a protein. The following tables summarize the reported binding energies for LH with its identified target proteins.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| NRF2 | This compound | Strong binding affinity reported, specific value not consistently provided in the cited literature.[1][2][3] | Key residues influential in binding have been identified through MM-GBSA energy decomposition.[1] |

| PPARγ | Ligustrazine | Not explicitly quantified in the provided search results. | Cys285, Arg288, Leu330, Leu333, Val339, Ile341, Met348, Met364, Ser289, Ser342[4][5] |

| BCL2L1 | Ligustrazine | -4.6 | π-σ interaction with ALA149[6] |

| JAK2 | Ligustrazine | -5.2 | Not explicitly detailed in the provided search results. |

| CDK2 | Ligustrazine | -5.5 | Not explicitly detailed in the provided search results. |

| HIF1A | Ligustrazine | -5.3 | π-σ interaction with THR128 and a π-alkyl interaction with LEU62[6] |

| CCNA2 | Ligustrazine | -5.5 | π-anion interaction with ASP146 and π-alkyl interactions with PRO101 and PRO258[6] |

| Bcl-2 | Ligustrazine derivative (12-9) | Not explicitly quantified in the provided search results. | Not explicitly detailed in the provided search results. |

| CASP-3 | Ligustrazine derivative (12-9) | Not explicitly quantified in the provided search results. | Not explicitly detailed in the provided search results. |

| PSMB5 | Ligustrazine derivative (12-9) | Not explicitly quantified in the provided search results. | Not explicitly detailed in the provided search results. |

Note: The binding energy values are as reported in the cited literature. Direct comparison between values obtained from different studies should be made with caution due to variations in docking software, force fields, and computational parameters.

Experimental Protocols

The following sections outline the methodologies employed in the cited in silico docking studies of this compound.

Molecular Docking with NRF2

One study investigating the interaction between this compound and NRF2 utilized the following protocol[3]:

-

Software: ADFRsuite 1.0 was used for preparing the small molecule and receptor protein for docking.

-

File Preparation: Both this compound and the NRF2 protein structure were converted to the PDBQT format.

-

Docking Parameters: The global search detail for interconnection was configured to 32, with other parameters maintained at their default settings.

Molecular Docking with BCL2L1, JAK2, CDK2, HIF1A, and CCNA2

A network pharmacology-based study that identified multiple targets for Ligustrazine employed the following general methodology[6]:

-

Software: Autodock Tools was used to evaluate the binding ability of Ligustrazine with the target proteins.

-

Interpretation: A decrease in binding energy was correlated with an increase in the stability of the ligand-receptor binding.

Molecular Docking with Bcl-2, CASP-3, and PSMB5

In a study focused on ligustrazine-heterocycle derivatives, the following protocol was used[7]:

-

Software: The Schrodinger Maestro Suite was utilized for molecular docking.

-

Modules: The protocol involved the use of LigPrep for ligand preparation, SiteMap for identifying binding sites, the Protein Preparation Wizard for preparing the protein structures, and Glide for the docking calculations.

-

Grid Generation: A receptor grid was generated at the centroid of the active site to guide the docking process.

Visualizations

Experimental Workflow: In Silico Docking

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway: NRF2 Activation

Caption: Proposed mechanism of NRF2 pathway activation by Ligustrazine.

Signaling Pathway: PPARγ Modulation

Caption: Ligustrazine as an activator of the PPARγ signaling pathway.

Signaling Pathway: JAK-STAT Inhibition

Caption: Postulated inhibitory effect of Ligustrazine on the JAK-STAT pathway.

Signaling Pathway: Bcl-2/Caspase-3 Apoptosis Regulation

Caption: Ligustrazine's potential role in regulating apoptosis via the Bcl-2 family and caspases.

References

- 1. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand Activation of PPARγ by Ligustrazine Suppresses Pericyte Functions of Hepatic Stellate Cells via SMRT-Mediated Transrepression of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of ligustrazine covalent cyclodextrin frameworks in bioinformatics and network pharmacology-based acute lung injury treatment - Arabian Journal of Chemistry [arabjchem.org]

- 7. journal.waocp.org [journal.waocp.org]

The Dawn of a Vasodilator: An In-depth Technical Guide to the Early Discovery and History of Ligustrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrazine, chemically known as tetramethylpyrazine (TMP), is a bioactive alkaloid first identified as a key component of the traditional Chinese medicine Ligusticum wallichii (Chuan Xiong). For centuries, this herb has been utilized in traditional practices for its purported ability to improve blood circulation. The isolation and subsequent synthesis of its hydrochloride salt, Ligustrazine hydrochloride, marked a pivotal moment, transitioning this traditional remedy into the realm of modern pharmacology. This technical guide delves into the early history of this compound research, focusing on its initial discovery, synthesis, and the foundational pharmacological studies that paved the way for its clinical applications.

Early Discovery and Isolation

The journey of Ligustrazine from a traditional herb to a defined chemical entity began in the mid-20th century. While the parent compound, tetramethylpyrazine, was first discovered in 1962 in cultures of Bacillus subtilis, its significance in medicinal chemistry was truly unlocked with its isolation from Ligusticum wallichii[1]. Chinese scientists, building on the herb's long-standing use in treating conditions related to blood stasis, successfully isolated and identified tetramethylpyrazine as one of its primary active constituents in 1957 [1]. This discovery was a critical first step in understanding the scientific basis of the herb's therapeutic effects.

The early isolation protocols, though not detailed in readily available English literature, would have likely involved solvent extraction of the dried rhizome of Ligusticum wallichii, followed by chromatographic techniques to separate and purify the alkaloid fraction. The crystalline nature of tetramethylpyrazine would have facilitated its isolation and subsequent characterization.

Early Synthesis of this compound

Following its isolation, the next logical step was to develop a method for its chemical synthesis to ensure a consistent and scalable supply for research and potential clinical use. Early laboratory-scale syntheses of tetramethylpyrazine were centered around the condensation reaction of α-dicarbonyl compounds with diamines.

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine

One of the foundational methods for synthesizing the tetramethylpyrazine core involves the condensation of 2,3-butanedione (B143835) with 2,3-butanediamine.

Materials:

-

2,3-Butanedione (Diacetyl)

-

2,3-Butanediamine

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrochloric acid (for hydrochloride salt formation)

Procedure:

-

An equimolar solution of 2,3-butanedione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

An equimolar solution of 2,3-butanediamine in ethanol is added dropwise to the 2,3-butanedione solution with constant stirring.

-

The reaction mixture is then refluxed for several hours to drive the condensation and cyclization reaction to completion.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude tetramethylpyrazine is then purified, likely through recrystallization or sublimation.

-

To prepare the hydrochloride salt, the purified tetramethylpyrazine base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid.

-

The this compound salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried.

This method, while foundational, has been refined over the years to improve yield and purity.

Early Pharmacological Research: Unveiling the "Calcium Antagonist"

The 1970s marked the beginning of intensive pharmacological investigation into this compound, primarily focusing on its effects on the cardiovascular system. These early studies were instrumental in shaping our understanding of its mechanism of action.

Vasodilator Effects

Early in vitro experiments demonstrated that this compound possessed potent vasodilator properties. The prevailing hypothesis during this period was that it acted as a calcium antagonist [1].

Experimental Protocol: Assessment of Vasodilator Activity in Isolated Aortic Rings

-

Tissue Preparation: Thoracic aortas were excised from laboratory animals (e.g., rats or rabbits). The aortas were cleaned of adhering connective tissue and cut into rings of a few millimeters in width.

-

Organ Bath Setup: The aortic rings were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. The tension of the rings was recorded isometrically using a force transducer.

-

Experimental Procedure:

-

The aortic rings were allowed to equilibrate under a resting tension for a specified period.

-

A contractile agent, such as norepinephrine (B1679862) or potassium chloride, was added to the organ bath to induce a stable contraction.

-

Once a stable contraction was achieved, increasing concentrations of this compound were cumulatively added to the bath.

-

The relaxation of the aortic rings in response to this compound was recorded as a percentage of the pre-induced contraction.

-

-

Mechanism of Action Studies: To investigate the role of calcium, experiments were conducted in calcium-free media or in the presence of known calcium channel blockers to compare the effects.

These early studies consistently showed that this compound could relax pre-contracted vascular smooth muscle, supporting the hypothesis of its calcium-antagonizing effects.

Inhibition of Platelet Aggregation

Concurrent with the studies on vasodilation, researchers also investigated the effects of this compound on platelet function. Its ability to inhibit platelet aggregation was a key finding, providing a mechanistic explanation for its use in thrombotic diseases.

Experimental Protocol: In Vitro Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood was collected from human volunteers or laboratory animals into tubes containing an anticoagulant (e.g., sodium citrate). The blood was then centrifuged at a low speed to obtain platelet-rich plasma (PRP).

-

Platelet Aggregometry: The PRP was placed in a platelet aggregometer, a device that measures changes in light transmission through the plasma as platelets aggregate.

-

Experimental Procedure:

-

A baseline light transmission was established for the PRP.

-

A known platelet aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, was added to the PRP to induce aggregation.

-

In separate experiments, the PRP was pre-incubated with varying concentrations of this compound for a short period before the addition of the aggregating agent.

-

The inhibitory effect of this compound was quantified by measuring the reduction in the maximum aggregation response compared to the control (without this compound).

-

Table 1: Early Quantitative Data on Ligustrazine's Inhibition of Platelet Aggregation

| Aggregating Agent | Ligustrazine Concentration | Inhibition of Aggregation (%) | Reference (if available) |

| ADP | 0.5 mM | Dose-dependent inhibition observed | (Yen et al., 1997) - Note: This is a later study referencing earlier findings. |

| ADP | 1.0 mM | Dose-dependent inhibition observed | (Yen et al., 1997) - Note: This is a later study referencing earlier findings. |

| ADP | 2.0 mM | Dose-dependent inhibition observed | (Yen et al., 1997) - Note: This is a later study referencing earlier findings. |

Note: Specific quantitative data from the 1970s is scarce in readily available literature. The data presented is from a later study that corroborates the dose-dependent inhibitory effects first observed in the earlier period.

The early research pointed towards Ligustrazine's ability to interfere with the calcium signaling cascade within platelets, which is essential for their activation and aggregation.

Early Understanding of the Mechanism of Action: The Calcium Connection

The central theme of early this compound research was its interaction with calcium ions. The prevailing theory was that it acted as a non-specific calcium channel blocker, preventing the influx of extracellular calcium into smooth muscle cells and platelets. This reduction in intracellular calcium concentration was believed to be the primary mechanism behind its vasodilator and antiplatelet effects.

It is important to note that the sophisticated understanding of specific receptor subtypes and intracellular signaling pathways that we have today was not present in the 1970s. The term "calcium antagonist" was used more broadly to describe substances that interfered with calcium-dependent cellular processes.

Conclusion

The early research into this compound, from its isolation in 1957 to the pharmacological investigations of the 1970s, laid a robust foundation for its development as a therapeutic agent. The initial focus on its role as a calcium antagonist, leading to vasodilation and inhibition of platelet aggregation, provided a clear and compelling rationale for its use in cardiovascular and cerebrovascular diseases. While our understanding of its molecular mechanisms has since expanded significantly, these pioneering studies were critical in bridging the gap between traditional medicine and modern pharmacology, establishing this compound as a molecule of significant scientific and clinical interest. This early work serves as a testament to the value of investigating traditional remedies to uncover novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with Ligustrazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid compound extracted from the traditional Chinese herb Ligusticum chuanxiong Hort. Its hydrochloride salt, Ligustrazine hydrochloride (LH), is often used in research and clinical settings due to its enhanced solubility and stability. LH has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-platelet aggregation, and neuroprotective effects.[1] In the realm of in vitro cell culture studies, LH is being extensively investigated for its potential therapeutic applications, particularly in oncology and neuroprotection. These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanisms of action, detailed experimental protocols, and quantitative data from various cell-based assays.

Mechanism of Action

In vitro studies have elucidated several key signaling pathways through which this compound exerts its biological effects. These predominantly include the induction of apoptosis, inhibition of cell proliferation and motility, and regulation of autophagy.

Key Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: LH has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling cascade in various cancer cell lines, including colon and renal cancer.[2][3] This inhibition leads to decreased cell proliferation, motility, and epithelial-mesenchymal transition (EMT).[2][3] In the context of retinal ganglion cells, LH activates this pathway to promote cell viability and suppress apoptosis and autophagy.[4]

-

p53-Dependent Mitochondrial Apoptosis Pathway: In colorectal cancer cells, Ligustrazine induces apoptosis through a p53-dependent mechanism.[5][6] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and -9.[5][6]

-

NF-κB Signaling Pathway: LH can suppress the activation of the NF-κB pathway, which is crucial for the inflammatory response. This has been observed in studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages.[7]

-

Nrf2 Signaling Pathway: this compound has been found to activate the Nrf2 signaling pathway, which plays a critical role in the antioxidant response, thereby preventing ferroptosis in certain cellular models.[8]

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro studies. It is important to note that IC50 values can vary depending on the cell line and the assay conditions.[9]

| Cell Line | Cell Type | Assay | Concentration/IC50 | Reference |

| SW480 | Human colon cancer | CCK-8 | 0.1, 0.5, 1.5 mM (Inhibition) | [2][3] |

| CT26 | Murine colon carcinoma | DAPI Staining | Dose-dependent increase in apoptosis | [5][6] |

| A498 | Human renal cell carcinoma | MTT, Transwell | Significant inhibition of proliferation, migration, and invasion | [10] |

| SKOV3 | Human ovarian cancer | Proliferation, Migration, Invasion | Inhibition by upregulating miR-211 and downregulating IL-8 | [11] |

| RGCs | Retinal Ganglion Cells | TUNEL, TEM | Attenuated apoptosis and autophagy | [4] |

| H9C2 | Rat cardiac myoblasts | - | Protection against doxorubicin-induced injury | [12] |

| PC12 | Rat pheochromocytoma | AO/EB Staining, Flow Cytometry | Suppression of apoptosis | [13] |

| RAW 264.7 | Mouse macrophage | ELISA | Inhibition of LPS-induced inflammatory factor secretion | [7] |

Experimental Protocols

This section provides detailed protocols for key in vitro experiments commonly used to assess the effects of this compound.

Cell Viability and Proliferation Assay (CCK-8/MTT)

This protocol is used to determine the effect of this compound on cell viability and proliferation.

Materials:

-

This compound (powder, to be dissolved in a suitable solvent like DMSO or sterile water)

-

Target cell line (e.g., SW480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

CCK-8 or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve LH).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Target cell line

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migratory and invasive potential of cells.

Materials:

-

This compound

-

Target cell line

-

Transwell inserts (8 µm pore size) for 24-well plates (with or without Matrigel coating for invasion and migration assays, respectively)

-

Serum-free medium and medium with a chemoattractant (e.g., 20% FBS)

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

Cell Preparation: Pre-treat cells with this compound for a specified duration. Harvest and resuspend the cells in serum-free medium.

-

Assay Setup:

-

For the invasion assay , coat the upper surface of the Transwell insert with Matrigel.

-